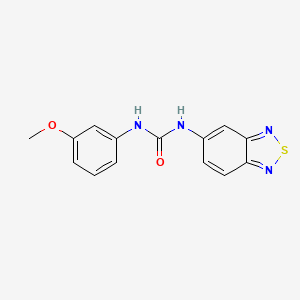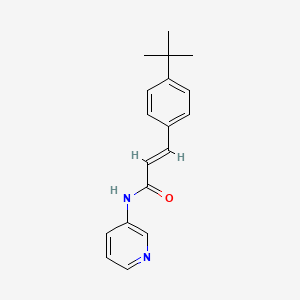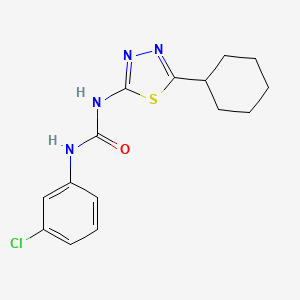![molecular formula C19H14N2 B5691607 1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)
1,4-diphenyl-2H-cyclopenta[d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-diphenyl-2H-cyclopenta[d]pyridazine, also known as CPD, is a heterocyclic organic compound that has been extensively studied in the field of medicinal chemistry. It is a promising candidate for the development of drugs that target various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
1,4-diphenyl-2H-cyclopenta[d]pyridazine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 1,4-diphenyl-2H-cyclopenta[d]pyridazine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is its relatively high yield in the synthesis process. Additionally, 1,4-diphenyl-2H-cyclopenta[d]pyridazine has been extensively studied, making it a well-characterized compound. However, one limitation of 1,4-diphenyl-2H-cyclopenta[d]pyridazine is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1,4-diphenyl-2H-cyclopenta[d]pyridazine. One area of interest is the development of 1,4-diphenyl-2H-cyclopenta[d]pyridazine-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1,4-diphenyl-2H-cyclopenta[d]pyridazine and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods for 1,4-diphenyl-2H-cyclopenta[d]pyridazine could lead to increased availability and lower costs.
Méthodes De Synthèse
The synthesis of 1,4-diphenyl-2H-cyclopenta[d]pyridazine involves the reaction of 1,2-dicyanobenzene with hydrazine hydrate in the presence of a catalyst. The product is then subjected to a cyclization reaction to form the final compound. The yield of this process is relatively high, making it an attractive method for the production of 1,4-diphenyl-2H-cyclopenta[d]pyridazine.
Propriétés
IUPAC Name |
1,4-diphenyl-2H-cyclopenta[d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)19(21-20-18)15-10-5-2-6-11-15/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDCZBULKDSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C3C(=NN2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-diphenyl-2H-cyclopenta[d]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)


![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)


![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)